molecular formula C23H26N2O4 B12421914 cis-Hydroxy Solifenacin N-oxide-d5

cis-Hydroxy Solifenacin N-oxide-d5

Cat. No.: B12421914
M. Wt: 399.5 g/mol
InChI Key: HKJBKWXZULCCEK-RJADMLQOSA-N
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Description

cis-Hydroxy Solifenacin N-oxide-d5 is a stable isotope-labeled compound used primarily in analytical method development, method validation, and quality control applications. It is a derivative of Solifenacin, a muscarinic receptor antagonist used to treat overactive bladder. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various scientific research applications .

Preparation Methods

The synthesis of cis-Hydroxy Solifenacin N-oxide-d5 involves several steps, including the introduction of deuterium atoms and the formation of the N-oxide group. The synthetic route typically starts with the precursor Solifenacin, which undergoes deuterium exchange reactions to incorporate deuterium atoms. This is followed by the oxidation of the nitrogen atom to form the N-oxide group. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature and pH conditions .

Chemical Reactions Analysis

cis-Hydroxy Solifenacin N-oxide-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the N-oxide group back to the amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

cis-Hydroxy Solifenacin N-oxide-d5 is widely used in scientific research, including:

    Chemistry: It is used in analytical method development and validation, particularly in mass spectrometry, due to its stable isotope labeling.

    Biology: The compound is used in metabolic studies to trace the metabolic pathways of Solifenacin and its derivatives.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Solifenacin.

    Industry: The compound is used in the quality control of pharmaceutical products containing Solifenacin

Mechanism of Action

The mechanism of action of cis-Hydroxy Solifenacin N-oxide-d5 is similar to that of Solifenacin. Solifenacin is a competitive muscarinic receptor antagonist that primarily targets the M3 muscarinic receptors in the bladder. By blocking these receptors, Solifenacin reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The N-oxide derivative retains this mechanism of action, with the deuterium atoms providing additional stability and traceability in research applications .

Comparison with Similar Compounds

cis-Hydroxy Solifenacin N-oxide-d5 can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

399.5 g/mol

IUPAC Name

[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C23H26N2O4/c26-20-14-24(23(27)29-21-15-25(28)12-10-16(21)11-13-25)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t16?,20-,21-,22-,25?/m0/s1/i1D,2D,3D,6D,7D

InChI Key

HKJBKWXZULCCEK-RJADMLQOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3[C@H](CN2C(=O)O[C@H]4C[N+]5(CCC4CC5)[O-])O)[2H])[2H]

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O)[O-]

Origin of Product

United States

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